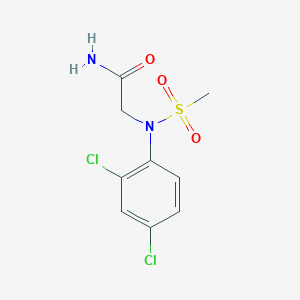![molecular formula C15H14ClN5O3 B5852577 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)
2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine, also known as CNB-001, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit neuroprotective effects and has been studied extensively for its ability to treat various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine is still being studied. However, it is believed that the compound exerts its neuroprotective effects through several mechanisms, including reducing inflammation, preventing oxidative stress, and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine is its ability to reduce brain damage in animal models of various neurological disorders. Additionally, the compound has been shown to be well-tolerated in animal studies. However, one limitation of this compound is that its exact mechanism of action is still being studied, which makes it difficult to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine. One area of research is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in treating traumatic brain injury, stroke, and spinal cord injury.
Méthodes De Synthèse
The synthesis of 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-nitrobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-6-methylpyrimidine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its neuroprotective effects. It has been shown to reduce brain damage in animal models of traumatic brain injury, stroke, and spinal cord injury. Additionally, this compound has been studied for its potential to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c16-13-10-11(21(23)24)2-3-12(13)14(22)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMZPBASMLEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)


![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)

